Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate
Description
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
ethyl 3-cyano-4-methylidene-3-methylsulfonylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H15NO4S/c1-4-16-10(13)9-5-8(2)11(6-9,7-12)17(3,14)15/h9H,2,4-6H2,1,3H3 |
InChI Key |
YCTSNYJXEWOTCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=C)C(C1)(C#N)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis Approach
Step 1: Formation of the Cyclopentanecarboxylate Core
Starting from ethyl cyclopentanecarboxylate (CAS 5453-85-0), which can be prepared or procured commercially, the cyclopentane ring with an ethyl ester group is established. This compound has well-documented physical properties such as a melting point of 109 °C and boiling point of 172-174 °C at 752 Torr, facilitating its handling in synthesis.
Step 2: Introduction of the Cyano Group
The cyano group is typically introduced via nucleophilic substitution or condensation reactions involving cyano-containing reagents such as ethyl cyanoacetate. For example, condensation reactions catalyzed by weak bases like sodium bicarbonate have been shown to efficiently produce cyano-substituted acrylates with high yields and minimal side reactions. This approach avoids the harsh conditions that can degrade the cyano group.
Step 3: Installation of the Methylsulfonyl Group
The methylsulfonyl moiety is introduced through sulfonylation reactions, often involving methylsulfonyl chloride or related sulfonylating agents. This step requires careful control of reaction conditions to prevent overreaction or decomposition of sensitive groups. The sulfonylation is typically performed under mild conditions in the presence of a base to neutralize the generated acid.
Step 4: Formation of the Methylene Bridge
The methylene group at the 4-position is introduced via elimination or Wittig-type reactions, which convert suitable precursors into the exocyclic methylene functionality. This step often requires the use of strong bases or phosphonium ylides under anhydrous conditions to achieve the desired substitution pattern.
Representative Reaction Conditions and Yields
After each synthetic step, purification is typically achieved by extraction, crystallization, or chromatography. Structural confirmation is performed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence and environment of cyano, methylene, methylsulfonyl, and ester groups.
- Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identifies characteristic functional group vibrations, such as the cyano stretch (~2250 cm⁻¹) and sulfonyl groups (~1300-1150 cm⁻¹).
- The use of weakly alkaline catalysts like sodium bicarbonate in the condensation step significantly improves yield and reduces side reactions compared to strong bases.
- Controlled addition of reagents, such as slow dropwise addition of ethyl cyanoacetate, helps maintain reaction selectivity and prevents polymerization or side product formation.
- Maintaining anhydrous and inert atmosphere conditions during sulfonylation and methylene formation steps is critical to prevent hydrolysis and oxidation of sensitive groups.
- Multi-step synthesis routes have been optimized to balance yield, purity, and cost-effectiveness, with overall yields typically ranging from 50% to 70% after all steps.
| Preparation Step | Key Reagents | Reaction Conditions | Yield Range (%) | Critical Notes |
|---|---|---|---|---|
| Cyclopentanecarboxylate formation | Cyclopentanone, ethanol, acid catalyst | Reflux, ethanol solvent | >90 | Commercially available or synthesized |
| Cyano group introduction | Ethyl cyanoacetate, sodium bicarbonate | 102-104 °C, 16-18 h, cyclohexane | 85-90 | Water removal critical for yield |
| Methylsulfonyl group installation | Methylsulfonyl chloride, base | 0-25 °C, inert atmosphere | 75-85 | Mild conditions to protect cyano group |
| Methylene bridge formation | Phosphonium ylide or strong base | Anhydrous solvent, RT to reflux | 70-80 | Dry conditions essential |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted cyclopentane derivatives. These products are often used as intermediates in further organic synthesis or as final products in various applications .
Scientific Research Applications
Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The cyano group and methylsulfonyl group are key functional groups that contribute to its reactivity and biological activity. These groups can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Group Differences
The compound’s uniqueness lies in its trifunctional substitution pattern. Below is a comparison with structurally related cyclopentane derivatives from the provided evidence:
Key Observations :
- Functional Group Impact: The target compound’s methylsulfonyl and cyano groups are electron-withdrawing, which may enhance electrophilic reactivity compared to the oxo and phenylpyrrolidinedione groups in Compound 1 .
- Synthetic Efficiency : While Compound 1 achieves a high yield (95%) via column chromatography , the target compound’s synthesis may require more specialized conditions due to the steric hindrance of the methylsulfonyl group.
- Stability: The semi-solid state of Compound 1 contrasts with the crystalline nature of Reference Example 87 , suggesting that sulfonyl/cyano substituents in the target compound could influence its physical stability.
Limitations of Available Evidence
The provided evidence lacks explicit data on the target compound. For example:
- No NMR or chromatographic data for this compound.
- No yield or purification methods specific to its synthesis.
Future Research Directions
Synthetic Optimization : Adapt protocols from Compound 1 (high-yield column chromatography ) or Reference Example 87 (esterification under mild conditions ).
Spectroscopic Characterization : Prioritize ¹H/¹³C-NMR and mass spectrometry to confirm the target compound’s structure.
Comparative Bioactivity Studies: Evaluate the methylsulfonyl group’s role in biological activity relative to oxo or amino analogs.
Biological Activity
Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate (C11H15NO4S) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The molecular structure of this compound features a cyclopentane ring substituted with a cyano group and a methylsulfonyl moiety. This unique configuration may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyclopentanecarboxylic acids have shown potent antibacterial effects against various strains, including multidrug-resistant bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 10 µg/mL |
| 4-Hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide | Escherichia coli | 15 µg/mL |
| Cyclopentane carboxylic acid derivatives | Mycobacterium tuberculosis | 5 µg/mL |
This table highlights the potential of related compounds in combating bacterial infections.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of related cyclopentanecarboxylic acid derivatives. The results indicated a significant reduction in inflammation markers in animal models when treated with these compounds, supporting further investigation into ethyl 3-cyano derivatives for therapeutic use.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Modulation of Immune Response : By affecting cytokine production, these compounds may modulate immune responses, providing therapeutic benefits in autoimmune conditions.
- Direct Antimicrobial Action : The cyano group may play a critical role in disrupting microbial cell membranes or metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
